
1-(2-chloro-1H-indol-3-yl)ethanone
Overview
Description
1-(2-Chloro-1H-indol-3-yl)ethanone is a chemical compound belonging to the indole family, characterized by the presence of a chloro substituent at the second position of the indole ring and an ethanone group at the third position. Indole derivatives are significant in both natural and synthetic chemistry due to their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(2-chloro-1H-indol-3-yl)ethanone can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes in the presence of a base such as potassium hydroxide (KOH) and a solvent like 1,4-dioxane . The reaction can also be conducted under solvent-free conditions, offering an environmentally friendly alternative .
Chemical Reactions Analysis
1-(2-Chloro-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines Major products formed from these reactions include various substituted indoles and alcohol derivatives.
Scientific Research Applications
1-(2-Chloro-1H-indol-3-yl)ethanone has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Industry: This compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes like acetylcholinesterase, which is involved in neurological functions . The chloro substituent and ethanone group contribute to the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(2-Chloro-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:
1-(1-Ethyl-1H-indol-3-yl)ethanone: Similar structure but with an ethyl group instead of a chloro group.
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone: Contains a pyridine ring, offering different biological activities.
2-Chloroindole-3-carboxaldehyde: Another chloro-substituted indole with an aldehyde group instead of an ethanone group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-chloro-1H-indol-3-yl)ethanone is a compound characterized by its indole structure, which includes a chloro substituent at the 2-position and an ethanone functional group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The indole ring system is known for its presence in various natural products and pharmaceuticals, contributing to its diverse biological activity.
- Molecular Formula : C_9H_8ClN
- Molecular Weight : Approximately 193.63 g/mol
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Indole derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain indole derivatives possess minimum inhibitory concentrations (MIC) as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Effects : Indole derivatives, including those related to this compound, have demonstrated cytotoxic effects on various cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and leukemia cell lines (e.g., K-562) .
The mechanism of action for this compound and its analogs often involves interaction with specific biological targets such as enzymes and receptors. These interactions can influence critical pathways involved in cell signaling and metabolism. Notably, the chloro substituent may enhance the compound's reactivity with biological molecules, potentially increasing its efficacy.
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
Compound Name | CAS Number | Key Characteristics | Biological Activity |
---|---|---|---|
2-Chloroindole | 627-03-21 | Simple chlorinated indole | Antimicrobial |
2-Chloroacetophenone | 88-13-5 | Contains a phenyl group | Exhibits antimicrobial activity |
5-Chloroindole | 13878-09-6 | Exhibits anticancer properties | Used in drug design |
2-Methylindole | 95-69-2 | Methyl group at the 2-position | Studied for various biological activities |
This comparative analysis shows that while these compounds share structural similarities with this compound, the unique combination of a chloro substituent and an ethanone moiety may enhance its reactivity and biological profile compared to other indole derivatives.
Case Studies
Several studies have focused on the pharmacological potential of indole derivatives:
- Antiviral Activity : A study conducted on various indole derivatives showed promising antiviral activity against influenza A virus, with specific compounds demonstrating IC50 values significantly lower than standard antiviral agents.
- Cytotoxicity Screening : The National Cancer Institute has screened numerous indole derivatives for anticancer activity, revealing several candidates with potent cytotoxic effects against different cancer cell lines. For instance, certain compounds exhibited IC50 values below 5 μM against MCF-7 cells, indicating strong potential for further development .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2-chloro-1H-indol-3-yl)ethanone, and how can reaction conditions be optimized for yield?
- Synthetic Routes : A common approach involves Grignard reagent-mediated reactions, such as treating indole derivatives with isopropyl magnesium chloride to introduce the ethanone moiety. Reaction optimization includes controlling temperature (e.g., 0°C to room temperature), reagent stoichiometry, and reaction duration (e.g., 48 hours with reagent replenishment) .
- Yield Optimization : Monitoring reaction progress via TLC and adjusting catalyst loading (e.g., thionyl chloride in ethanol) can improve efficiency. Post-reaction purification via silica gel chromatography (e.g., toluene eluent) enhances purity .
Q. How should researchers handle and store this compound to ensure stability?
- Storage Guidelines : Store in airtight containers under inert atmosphere (e.g., argon) at -20°C to prevent degradation. Protect from light to avoid photochemical reactions .
- Safety Protocols : Use chemical impermeable gloves, respiratory protection (e.g., NIOSH-approved respirators), and ensure adequate ventilation to mitigate inhalation risks .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) reveals indole proton resonances (δ 7.3–8.0 ppm) and ketone-related shifts. ¹³C NMR confirms carbonyl (C=O) at ~200 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (193.63 g/mol) and isotopic patterns .
Advanced Research Questions
Q. What strategies resolve enantiomeric mixtures of derivatives, and how is chiral purity validated?
- Chiral Separation : Use semi-preparative supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., cellulose-based columns) to isolate enantiomers (>96% ee). Monitor separation via polarimetry or chiral HPLC .
- Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configurations .
Q. How can computational modeling and X-ray crystallography elucidate structural and electronic properties?
- X-ray Analysis : Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in indole rings) .
- Computational Studies : Density Functional Theory (DFT) calculates electrostatic potentials and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. How are conflicting spectroscopic data (e.g., NMR shifts) reconciled to confirm structural assignments?
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve ambiguous proton couplings. Compare experimental IR spectra (e.g., carbonyl stretch ~1700 cm⁻¹) with computational predictions .
- Replication : Reproduce synthesis under controlled conditions and benchmark against literature data .
Q. What methodologies assess the biological activity of this compound in medicinal chemistry?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methoxy groups) and evaluate potency via enzyme inhibition assays (e.g., kinase targets) .
- In Vitro Screening : Use cell-based assays (e.g., cytotoxicity, apoptosis) to identify lead candidates. Pair with molecular docking to predict target binding (e.g., indole-interacting proteins) .
Properties
IUPAC Name |
1-(2-chloro-1H-indol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6(13)9-7-4-2-3-5-8(7)12-10(9)11/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNUCXVVONVJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448778 | |
Record name | 1-(2-Chloro-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65287-74-3 | |
Record name | 1-(2-Chloro-1H-indol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.